2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE
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Overview
Description
2-furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester is a carboxylic ester. It derives from a 2-furoic acid.
Scientific Research Applications
Synthesis and Characterization in Drug Development Research into compounds structurally related to 2-Furancarboxylic acid (2-acetyl-1-benzothiophen-3-yl) ester has primarily focused on their synthesis and potential applications in medicinal chemistry. For instance, derivatives of 2- and 3-benzo[b]furancarboxylic acids have been prepared and evaluated for cytotoxic potential against human cancer cell lines, with several compounds showing significant activity. This highlights the compound's relevance in the development of new anticancer agents (Kossakowski et al., 2005). Furthermore, synthesis techniques, such as reductive acetylation, have been applied to related nitrocarboxylic acids or their esters, producing esters of 5-acetylamino-2-thiophenecarboxylic or 5-acetylamino-2-furancarboxylic acids, showcasing the chemical versatility and potential for further pharmacological exploration (Gol'dfarb et al., 1983).
Mechanistic Insights and Novel Synthesis Methods Research has also delved into novel synthesis methods that offer mechanistic insights and pathways to constructing related complex molecules. For example, a Pd(II)-mediated cascade carboxylative annulation technique has been developed to construct benzo[b]furan-3-carboxylic acids from simple precursors, illustrating advanced methods in organic synthesis that could be applicable to the synthesis of 2-Furancarboxylic acid derivatives (Liao et al., 2005).
Exploration of Structural Variants for Enhanced Activity The exploration of structural variants of 2-Furancarboxylic acid derivatives has demonstrated significant potential in medicinal chemistry, particularly in cancer research. Thiophene acetyl salicylic acid esters, which share a similar structural motif with the compound of interest, have shown differential cytotoxic effects against cancer cell lines based on positional isomerism, suggesting that minor structural modifications can greatly influence biological activity. This emphasizes the importance of structural optimization in drug design (Ünver & Cantürk, 2017).
Potential for Hypolipidemic Applications Additionally, certain furancarboxylic acid derivatives have been identified as new classes of hypolipidemic agents, effective in lowering blood lipids with minimal effects on liver weight and fat content. This indicates the broader therapeutic potential of furancarboxylic acid derivatives beyond oncology, into metabolic disorders (Parker et al., 1977).
Properties
Molecular Formula |
C15H10O4S |
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Molecular Weight |
286.3 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) furan-2-carboxylate |
InChI |
InChI=1S/C15H10O4S/c1-9(16)14-13(10-5-2-3-7-12(10)20-14)19-15(17)11-6-4-8-18-11/h2-8H,1H3 |
InChI Key |
MYLXADGEQWLSJF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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